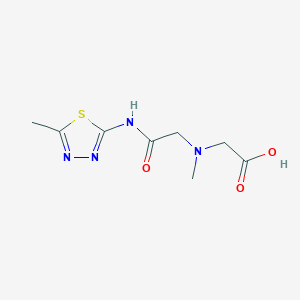
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid
Overview
Description
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid, also known as MTA, is a small molecule that has been used in scientific research for various purposes. MTA is a derivative of S-adenosylmethionine (SAM), which is a critical molecule in cellular metabolism. MTA has been shown to have various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mechanism of Action
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid inhibits polyamine biosynthesis by inhibiting AdoMetDC. AdoMetDC is a critical enzyme in the polyamine biosynthesis pathway, and its inhibition leads to a decrease in polyamine levels. Polyamines are essential molecules in cellular growth and proliferation, and their decrease leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has various biochemical and physiological effects. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to decrease polyamine levels, which leads to a decrease in cell growth and proliferation. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has also been shown to increase apoptosis, which is programmed cell death. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has also been shown to have neuroprotective effects by protecting neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has several advantages for lab experiments. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid is a small molecule that is easy to synthesize and purify. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid is also a potent inhibitor of polyamine biosynthesis, making it a useful tool in studying the polyamine biosynthesis pathway. However, 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has some limitations for lab experiments. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has low solubility in aqueous solutions, which can limit its use in certain experiments. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid also has low stability in solution, which can lead to degradation over time.
Future Directions
There are several future directions for research on 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid. One potential direction is to investigate the use of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid as an adjuvant therapy for cancer treatment. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to sensitize cancer cells to chemotherapy drugs, and further research could investigate the potential of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid as a combination therapy for cancer treatment. Another potential direction is to investigate the use of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid as a neuroprotective agent. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to have neuroprotective effects, and further research could investigate the potential of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid as a treatment for neurodegenerative diseases.
Scientific Research Applications
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been used in scientific research for various purposes. One of the most common applications of 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid is as an inhibitor of polyamine biosynthesis. Polyamines are essential molecules in cellular growth and proliferation, and their biosynthesis is regulated by SAM. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid inhibits polyamine biosynthesis by inhibiting the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), which is a critical enzyme in the polyamine biosynthesis pathway.
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has also been used in cancer research. Cancer cells have been shown to have increased polyamine biosynthesis compared to normal cells, and 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has been shown to inhibit the growth of cancer cells by inhibiting polyamine biosynthesis. 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
2-[methyl-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-5-10-11-8(16-5)9-6(13)3-12(2)4-7(14)15/h3-4H2,1-2H3,(H,14,15)(H,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCPFKKEEYWCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



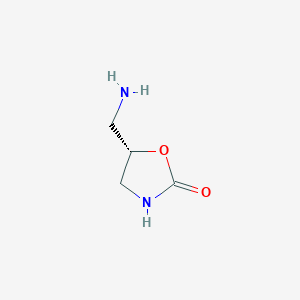

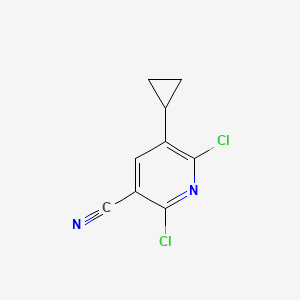
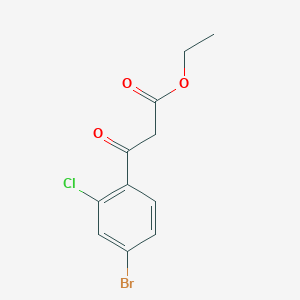
![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B3097817.png)
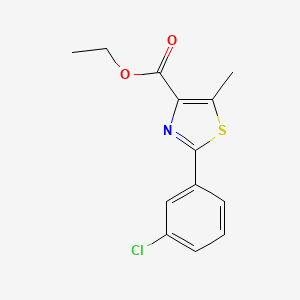

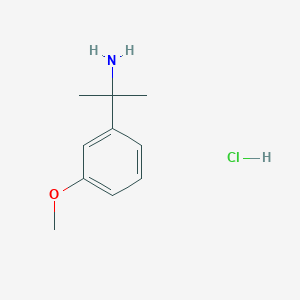
![2-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3097864.png)
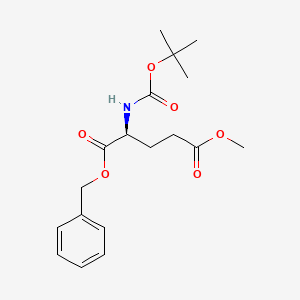
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3097884.png)
![[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B3097890.png)

![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)